6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid is a chemical compound with the molecular formula C7H3Br2N3O2. It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of two bromine atoms at positions 6 and 8, and a carboxylic acid group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,5-dibromopyrazine and chloroacetaldehyde.
Cyclization Reaction: The reaction between 2-amino-3,5-dibromopyrazine and chloroacetaldehyde in the presence of a base such as triethylamine leads to the formation of the imidazo[1,2-a]pyrazine ring.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction:
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction:
Carboxylation and Decarboxylation: Conditions for these reactions vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It is used in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its derivatives have been shown to exhibit various biological activities, such as uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: Lacks the carboxylic acid group at position 3.
5-Hydroxymethyl-2-furancarboxylic acid: A structurally different compound with a carboxylic acid group.
Eigenschaften
Molekularformel |
C7H3Br2N3O2 |
---|---|
Molekulargewicht |
320.93 g/mol |
IUPAC-Name |
6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H3Br2N3O2/c8-4-2-12-3(7(13)14)1-10-6(12)5(9)11-4/h1-2H,(H,13,14) |
InChI-Schlüssel |
QAUDUKRIMMPGIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.